2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
Molecular Structure Analysis
The thienopyrimidine fragment of the molecule is planar, with all atoms located within 0.0485 (15) Å of the least squares plane . The tetrahydropyridine ring assumes a “sofa” conformation with the C (6) carbon atom deviating by 0.610 (3) Å from the plane of the other ring atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 265–266 °C . Its Infrared (IR) spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .Scientific Research Applications
However, compounds in the thieno[2,3-d]pyrimidin-4-one class are often used in the field of medicinal chemistry for drug discovery and development due to their potential biological activities. They can be synthesized through various methods and can be modified to enhance their properties .
- Summary : N6F11 is a novel ferroptosis inducer that selectively induces GPX4 ubiquitination degradation by binding to the specific structural domain of the ubiquitin E3 ligase TRIM25 expressed in tumor cells, leading to the ferroptosis of cancer cells .
- Method : The compound is used to induce ferroptosis in cancer cells by interacting with the ubiquitin E3 ligase TRIM25 .
- Results : This interaction leads to the selective induction of GPX4 ubiquitination degradation, which in turn triggers ferroptosis in the cancer cells .
- Summary : The compound has been tested for cytotoxicity against various cancer cell lines .
- Method : The compound was tested against six cancer cell lines: human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) .
- Results : The results of these tests are not specified in the source, but this application indicates the compound’s potential use in cancer research .
Ferroptosis Inducer
Cytotoxicity Testing
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYRETOKOZYAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368298 | |
Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
89567-07-7 | |
Record name | 2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89567-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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